![molecular formula C9H12OS B1274045 5-Butylthiophene-2-carbaldehyde CAS No. 98954-25-7](/img/structure/B1274045.png)
5-Butylthiophene-2-carbaldehyde
Overview
Description
5-Butylthiophene-2-carbaldehyde is an organic compound with the molecular formula C9H12OS . It has a molecular weight of 168.26 g/mol . This compound is used in various fields of research and industry.
Molecular Structure Analysis
The InChI code for 5-Butylthiophene-2-carbaldehyde is 1S/C9H12OS/c1-2-3-4-8-5-6-9 (7-10)11-8/h5-7H,2-4H2,1H3
. The Canonical SMILES string is CCCCC1=CC=C (S1)C=O
.
Physical And Chemical Properties Analysis
5-Butylthiophene-2-carbaldehyde has a molecular weight of 168.26 g/mol . It has a XLogP3-AA value of 3.1, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and four rotatable bonds . The exact mass and monoisotopic mass of the compound are both 168.06088618 g/mol . The topological polar surface area is 45.3 Ų , and it has a complexity of 125 .
Scientific Research Applications
Biologically Active Compounds
Thiophene-based analogs, such as 5-Butylthiophene-2-carbaldehyde, have been of interest to a growing number of scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Medicinal Chemistry
Thiophene derivatives are essential in medicinal chemistry. Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Electronics
In the field of electronics, thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Safety And Hazards
5-Butylthiophene-2-carbaldehyde is associated with certain safety hazards. It has been classified under GHS07 and the signal word for this compound is "Warning" . Precautionary statements include P261, P305, P351, and P338 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .
properties
IUPAC Name |
5-butylthiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-2-3-4-8-5-6-9(7-10)11-8/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJZBWYUBZHTKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(S1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395360 | |
Record name | 5-butylthiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Butylthiophene-2-carbaldehyde | |
CAS RN |
98954-25-7 | |
Record name | 5-butylthiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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